Tert-butyl 4-propionylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-propionylpiperidine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₃NO₃ . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-propionylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the piperidine derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Acylation: The tert-butyl piperidine-1-carboxylate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-propionylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 4-propionylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound has been investigated for its potential use in the development of acetylcholinesterase inhibitors and cognitive enhancers. It has shown promise in the treatment of neurological disorders such as Parkinson’s disease, depression, and anxiety.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-propionylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can enhance cognitive function and alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: This compound is similar in structure but contains a hydroxyl group instead of a propionyl group.
Tert-butyl 4-formylpiperidine-1-carboxylate: This compound has a formyl group instead of a propionyl group.
Tert-butyl 4-acetylpiperidine-1-carboxylate: This compound contains an acetyl group instead of a propionyl group.
Uniqueness: Tert-butyl 4-propionylpiperidine-1-carboxylate is unique due to its specific propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biological Activity
Tert-butyl 4-propionylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with TBPPC, drawing on diverse research findings and case studies.
Chemical Structure and Synthesis
TBPPC is characterized by its piperidine ring structure, which is a common feature in many biologically active compounds. The compound can be synthesized through various methods involving reactions with piperidine derivatives and acylating agents. The general synthetic pathway includes:
- Formation of the piperidine ring : Starting with a suitable piperidine derivative.
- Acylation : Introduction of the propionyl group using acyl chlorides or anhydrides.
- Establishment of tert-butyl ester : This step often involves the use of tert-butanol and acid catalysts.
The molecular formula for TBPPC is , and its structure can be represented as follows:
Research indicates that TBPPC exhibits several biological activities, primarily through modulation of specific pathways involved in inflammation and cell signaling. Notably, it has been studied for its role as an inhibitor of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses.
- Inflammatory Response Modulation : TBPPC has shown potential in inhibiting the release of pro-inflammatory cytokines like IL-1β from macrophages, thereby reducing inflammation .
- Cell Viability Effects : Studies have demonstrated that TBPPC can influence cell viability in various cell lines, suggesting its potential as a therapeutic agent in conditions characterized by excessive inflammation or cell death.
In Vitro Studies
In vitro pharmacological studies have evaluated the effects of TBPPC on human macrophage cells stimulated with lipopolysaccharides (LPS) and ATP. Key findings include:
- IL-1β Release Inhibition : At concentrations ranging from 0.1 to 50 µM, TBPPC significantly inhibited IL-1β release, with maximum inhibition observed at higher concentrations (up to 39% at 50 µM) .
- Pyroptosis Prevention : The compound effectively reduced pyroptosis—a form of programmed cell death associated with inflammation—indicating its potential utility in inflammatory diseases .
Data Summary
The following table summarizes key findings from various studies on TBPPC's biological activity:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human macrophages treated with LPS and ATP, TBPPC demonstrated a concentration-dependent ability to inhibit IL-1β release and prevent pyroptotic cell death. The results suggest that TBPPC may serve as a promising candidate for developing anti-inflammatory therapeutics targeting the NLRP3 inflammasome pathway .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of TBPPC across different cancer cell lines. The findings indicated that while TBPPC exhibited some cytotoxic effects, it also promoted cell viability at lower concentrations, highlighting its dual role depending on dosage and cellular context .
Properties
IUPAC Name |
tert-butyl 4-propanoylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFTWJIBCDRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619987 | |
Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419571-73-6 | |
Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-propanoylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.